TPPU
Übersicht
Beschreibung
1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff, allgemein bekannt als TPPU, ist ein potenter Inhibitor der löslichen Epoxidhydrolase. Lösliche Epoxidhydrolase ist ein Enzym, das Epoxyeicosatriensäure in Dihydroxyiecosatriensäure umwandelt. This compound hat ein erhebliches Potenzial in verschiedenen therapeutischen Anwendungen gezeigt, insbesondere in der Behandlung von entzündlichen und neurodegenerativen Erkrankungen .
Vorbereitungsmethoden
Die Synthese von 1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff umfasst mehrere Schritte. Der wichtigste Syntheseweg umfasst die Reaktion von 1-(4-Trifluormethoxyphenyl)-3-(1-Propionylpiperidin-4-yl)harnstoff mit geeigneten Reagenzien unter kontrollierten Bedingungen. Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren für 1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff ähneln der Laborsynthese, werden jedoch zur Deckung des kommerziellen Bedarfs hochskaliert. Diese Verfahren beinhalten häufig die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren .
Analyse Chemischer Reaktionen
1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen .
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von 1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff zur Bildung von Epoxiden führen, während die Reduktion Alkohole liefern kann .
Wissenschaftliche Forschungsanwendungen
1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Werkzeug verwendet, um die Rolle der löslichen Epoxidhydrolase in verschiedenen biochemischen Stoffwechselwegen zu untersuchen . In der Biologie wurde gezeigt, dass es das Knochenwachstum und die Regeneration fördert, indem Angiogenese und Osteogenese gekoppelt werden .
In der Medizin hat 1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff ein Potenzial bei der Behandlung neuroinflammatorischer Erkrankungen wie Alzheimer-Krankheit und Multipler Sklerose gezeigt . Es wurde auch auf seine Antidepressiva-Wirkungen in Tiermodellen der Depression untersucht . In der Industrie wird es bei der Entwicklung neuer therapeutischer Wirkstoffe verwendet, die auf lösliche Epoxidhydrolase abzielen .
Wirkmechanismus
Der Wirkmechanismus von 1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff beinhaltet die Hemmung der löslichen Epoxidhydrolase. Durch die Hemmung dieses Enzyms verhindert die Verbindung die Umwandlung von Epoxyeicosatriensäure in Dihydroxyiecosatriensäure, wodurch Entzündungen reduziert und entzündungshemmende Reaktionen gefördert werden .
Zu den molekularen Zielstrukturen von 1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff gehören lösliche Epoxidhydrolase und p38-Kinase, die beide eine Schlüsselrolle bei der Regulation von Entzündungen spielen . Die Auswirkungen der Verbindung auf diese Zielstrukturen führen zu einer Reduktion der Neuroinflammation und zum Schutz von Neuronen .
Wissenschaftliche Forschungsanwendungen
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of soluble epoxide hydrolase in various biochemical pathways . In biology, it has been shown to promote bone growth and regeneration by coupling angiogenesis and osteogenesis .
In medicine, 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea has demonstrated potential in treating neuroinflammatory diseases such as Alzheimer’s disease and multiple sclerosis . It has also been investigated for its antidepressant effects in animal models of depression . In industry, it is used in the development of new therapeutic agents targeting soluble epoxide hydrolase .
Wirkmechanismus
The mechanism of action of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea involves the inhibition of soluble epoxide hydrolase. By inhibiting this enzyme, the compound prevents the conversion of epoxyeicosatrienoic acids into dihydroxyiecosatrienoic acids, thereby reducing inflammation and promoting anti-inflammatory responses .
The molecular targets of 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea include soluble epoxide hydrolase and p38 kinase, both of which play key roles in regulating inflammation . The compound’s effects on these targets lead to a reduction in neuroinflammation and protection of neurons .
Vergleich Mit ähnlichen Verbindungen
1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff ist unter den Inhibitoren der löslichen Epoxidhydrolase einzigartig aufgrund seiner doppelten Hemmung der löslichen Epoxidhydrolase und der p38-Kinase . Diese doppelte Hemmung verstärkt sein therapeutisches Potenzial im Vergleich zu anderen Inhibitoren, die nur auf lösliche Epoxidhydrolase abzielen.
Zu den ähnlichen Verbindungen gehören trans-4-[4-(3-Trifluormethoxyphenyl-ureido)-cyclohexyloxy]-benzoesäure (t-TUCB) und 1,3-Bis(4-methoxybenzyl)harnstoff (MMU) . Obwohl diese Verbindungen auch die lösliche Epoxidhydrolase hemmen, zeigen sie nicht die gleiche doppelte Hemmung der p38-Kinase, was 1-Trifluormethoxyphenyl-3-(1-Propionylpiperidin-4-yl)harnstoff zu einem vielseitigeren therapeutischen Wirkstoff macht .
Biologische Aktivität
TPPU (trans-4-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxylic acid) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH) and has garnered attention for its diverse biological activities, particularly in the context of neuroinflammation, cardiovascular health, and wound healing. This article explores the biological activity of this compound by examining its mechanisms of action, effects on various biological systems, and relevant case studies.
Inhibition of Soluble Epoxide Hydrolase (sEH)
This compound acts primarily by inhibiting sEH, an enzyme that converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) forms. By inhibiting sEH, this compound increases the levels of EETs, which possess anti-inflammatory properties. This mechanism is crucial in reducing inflammation in various pathological conditions.
Dual Inhibition of Kinases
In addition to its sEH inhibitory activity, this compound also selectively inhibits p38β and p38γ kinases. These kinases are involved in inflammatory signaling pathways. This compound has been shown to inhibit p38β with an IC50 value of 270 nM, indicating a high degree of selectivity compared to other kinases tested . This dual action enhances its potential as a therapeutic agent in diseases characterized by inflammation.
Neuroprotection in Alzheimer's Disease
This compound has demonstrated significant neuroprotective effects in models of Alzheimer's disease (AD). In vitro studies using SH-SY5Y human neuroblastoma cells revealed that this compound mitigates amyloid beta (Aβ) toxicity by reducing tau hyperphosphorylation and promoting neurite outgrowth. It also suppresses NF-κB activation, which is linked to inflammatory responses in neurons .
Table 1: Effects of this compound on Neuronal Cells
Parameter | Control | This compound Treatment |
---|---|---|
Neuronal Death (%) | 80 | 20 |
Tau Hyperphosphorylation (S396) | High | Low |
NF-κB Activation | High | Low |
Anti-inflammatory Effects in Burn Injury
In a study involving burn injury models, this compound administration resulted in decreased serum levels of IL-6 and DHET, indicating reduced inflammatory responses. The treatment improved neutrophil function post-burn by preventing DHET-induced impairment .
Table 2: Inflammatory Markers Post-Burn Injury
Time Post-Injury (Hours) | IL-6 Levels (pg/mL) | DHET Levels (nM) |
---|---|---|
0 | 500 | 200 |
6 | 350 | 150 |
24 | 200 | 100 |
Wound Healing
Recent research indicates that this compound promotes healing in dental pulp stem cells by regulating inflammation-induced autophagy. It significantly inhibited the expression of inflammatory cytokines IL-1β, IL-6, and IL-8 induced by lipopolysaccharides (LPS) .
Table 3: Cytokine Expression in hDPSCs
Time Post-LPS Treatment (Hours) | IL-1β Expression | IL-6 Expression | IL-8 Expression |
---|---|---|---|
3 | High | High | High |
6 | Moderate | Moderate | Moderate |
12 | Low | Low | Low |
Case Studies
- Neuroinflammation in Alzheimer's Disease : In a controlled study using SH-SY5Y cells, this compound was shown to reduce Aβ-induced neurotoxicity significantly. The results indicated that this compound could serve as a potential therapeutic agent for AD due to its ability to modulate key signaling pathways involved in neuroinflammation .
- Burn Injury Model : A study conducted on mice with burn injuries demonstrated that this compound treatment led to a marked decrease in systemic IL-6 levels and improved neutrophil function. This suggests that this compound may have therapeutic implications for managing inflammation following traumatic injuries .
- Wound Healing : Research involving human dental pulp stem cells indicated that this compound effectively reduced inflammatory cytokine levels during LPS-induced inflammation, suggesting its potential role in enhancing tissue repair processes .
Eigenschaften
IUPAC Name |
1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3/c1-2-14(23)22-9-7-12(8-10-22)21-15(24)20-11-3-5-13(6-4-11)25-16(17,18)19/h3-6,12H,2,7-10H2,1H3,(H2,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJMQTLFRTZCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
A: TPPU acts as a potent and selective inhibitor of soluble epoxide hydrolase (sEH) [, , , , , , , ]. By inhibiting sEH, this compound prevents the degradation of epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs). EETs have various beneficial effects, including anti-inflammatory, cardioprotective, and blood vessel growth-promoting properties [, , ].
A: In chronic EAE, this compound's sEH inhibition leads to several beneficial outcomes. It suppresses the pro-inflammatory GPR75/Gaq/11/AP-1 pathway and reduces the expression of semaphorin 3A, a remyelination inhibitor []. Simultaneously, it enhances the anti-apoptotic PLC/PI3K/Akt1/MEK1/2/ERK1/2/CREB1/Bcl-2 pathway activity and increases myelin proteolipid protein (PLP) expression []. These effects contribute to the amelioration of EAE symptoms.
A: Interestingly, research indicates that this compound can also act as a specific inhibitor of p38β kinase, exhibiting an IC50 value of 0.27 μM []. This dual inhibition of sEH and p38β kinase suggests a potential synergistic neuroprotective effect of this compound, particularly against tau hyperphosphorylation and amyloid toxicity in Alzheimer's disease models [].
A: this compound displays TMDD, meaning its pharmacokinetic profile is influenced by binding to its pharmacological target, sEH [, ]. This binding leads to non-linear pharmacokinetics. Studies have demonstrated that this compound can occupy a significant portion of sEH for extended periods []. Understanding TMDD is crucial for optimizing dosing regimens and predicting drug-drug interactions.
A: Yes, a simultaneous TMDD interaction model has been developed for this compound and another sEH inhibitor, 1-(4-trifluoro-methoxy-phenyl)-3-(1-cyclopropanecarbonyl-piperidin-4-yl)-urea (TCPU) []. This model accounts for the competitive binding of both compounds to sEH, providing valuable insights into their target occupancy and pharmacokinetic interactions [].
A: Yes, this compound has shown promising results in protecting PC-12 cells (a rat pheochromocytoma cell line) from oxidative stress induced by hydrogen peroxide (H2O2) []. The study revealed that this compound increased cell viability and reduced apoptosis, possibly by regulating apoptotic proteins (caspase-3, Bax, and Bcl-2) and promoting brain-derived neurotrophic factor (BDNF) expression [].
A: Beyond EAE, this compound has demonstrated protective effects against ethanol-induced gastric ulcers in rats []. The study showed that this compound treatment significantly reduced macroscopic and microscopic damage to the stomach lining, along with decreasing inflammatory markers like myeloperoxidase, tumor necrosis factor-alpha, interleukin-6, and 5-hydroxyeicosatetraenoic acid [].
A: Research has identified a bacterial strain, Stenotrophomonas maltophilia DM-2, capable of degrading the antibiotic monensin []. Interestingly, the study found that the bacteria exhibited increased expression of the sEH gene under monensin stress, and the use of this compound, a specific sEH inhibitor, significantly reduced monensin degradation []. This suggests that sEH plays a crucial role in monensin biodegradation by S. maltophilia DM-2.
A: While the provided research doesn't explicitly delve into this compound's biodegradability, the discovery of bacteria utilizing sEH for biodegradation of compounds like monensin [] raises important questions about this compound's environmental fate and potential for bioaccumulation. Further research is needed to assess the environmental impact of this compound and develop appropriate waste management strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.